Introduction: The Benzoxazinone Scaffold as a Privileged Structure in Drug Discovery
Introduction: The Benzoxazinone Scaffold as a Privileged Structure in Drug Discovery
An In-depth Technical Guide to 5-Bromo-1H-benzo[d]oxazin-2(4H)-one: Synthesis, History, and Applications in Medicinal Chemistry
The landscape of medicinal chemistry is continually shaped by the discovery and utilization of "privileged scaffolds" – molecular frameworks that can interact with a variety of biological targets. One such scaffold is the benzoxazinone core, a heterocyclic system that has garnered significant attention for its presence in a wide array of biologically active compounds.[1][2] Derivatives of benzoxazinones have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anti-tuberculosis, and anticancer properties.[2] The versatility of the benzoxazinone skeleton, coupled with its amenability to chemical modification, makes it a fertile ground for the development of novel therapeutics.[1]
This guide focuses on a specific, yet highly valuable, derivative: 5-Bromo-1H-benzo[d]oxazin-2(4H)-one . While not a therapeutic agent in itself, this compound serves as a critical intermediate in the synthesis of more complex molecules. Its strategic bromine substitution provides a reactive handle for medicinal chemists to elaborate the core structure, enabling the exploration of structure-activity relationships and the optimization of lead compounds. This document provides a comprehensive overview of the history, synthesis, and applications of 5-Bromo-1H-benzo[d]oxazin-2(4H)-one, tailored for researchers and professionals in the field of drug development.
A Reconstructed History: The Emergence of a Versatile Building Block
A definitive, singular "discovery" paper for 5-Bromo-1H-benzo[d]oxazin-2(4H)-one is not readily apparent in the scientific literature. Its emergence is more of a logical progression stemming from the broader development of synthetic methodologies for benzoxazinones and halogenated aromatic compounds. The history of this specific molecule is therefore best understood as an intersection of established chemical principles rather than a singular breakthrough.
The synthesis of the parent benzoxazinone ring system has been an area of active research for decades, with numerous methods developed for the cyclization of precursors such as anthranilic acids or 2-aminobenzyl alcohols.[3][4][5] Concurrently, the introduction of bromine atoms onto aromatic rings has long been a fundamental transformation in organic synthesis, often employed to modulate the electronic properties of a molecule or to provide a site for further functionalization.
Given this context, the first synthesis of 5-Bromo-1H-benzo[d]oxazin-2(4H)-one was likely achieved through the now-classical approach of cyclizing a suitably substituted precursor, namely 2-amino-5-bromobenzyl alcohol . This precursor itself can be readily prepared from commercially available 2-amino-5-bromobenzoic acid.[6] The cyclization step to form the oxazinone ring is typically accomplished using a phosgene equivalent, such as triphosgene or carbonyldiimidazole, which provides the necessary carbonyl group to close the six-membered ring. The CAS number assigned to this compound, 861106-93-6, suggests its formal identification and entry into chemical databases occurred in the 21st century, reflecting its modern utility as a synthetic building block.[7][8]
Synthesis and Characterization
The synthesis of 5-Bromo-1H-benzo[d]oxazin-2(4H)-one is a two-step process starting from readily available materials. The key steps involve the reduction of a carboxylic acid to an alcohol, followed by a cyclization reaction to form the heterocyclic ring.
Part 1: Synthesis of 2-Amino-5-bromobenzyl alcohol
The precursor, 2-amino-5-bromobenzyl alcohol, is prepared by the reduction of 2-amino-5-bromobenzoic acid. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation.[6]
Experimental Protocol:
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To a stirred solution of 2-amino-5-bromobenzoic acid (1.0 equivalent) in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath, slowly add lithium aluminum hydride (LiAlH₄) (typically 1.5-2.0 equivalents).
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
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Filter the resulting suspension to remove the aluminum salts and wash the filter cake with THF or ethyl acetate.
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Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 2-amino-5-bromobenzyl alcohol.
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The product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the desired alcohol as a solid.[6]
Part 2: Synthesis of 5-Bromo-1H-benzo[d]oxazin-2(4H)-one
The cyclization of 2-amino-5-bromobenzyl alcohol to the target benzoxazinone is achieved by reaction with a phosgene equivalent. Triphosgene is a safer and more convenient alternative to phosgene gas.
Experimental Protocol:
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Dissolve 2-amino-5-bromobenzyl alcohol (1.0 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or THF, under an inert atmosphere.
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Cool the solution in an ice bath and add a base, such as triethylamine or diisopropylethylamine (DIPEA) (2.2 equivalents).
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To this stirred solution, add a solution of triphosgene (0.4 equivalents) in the same solvent dropwise.
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After the addition, allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
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Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with the organic solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 5-Bromo-1H-benzo[d]oxazin-2(4H)-one.
Synthesis Workflow Diagram
Caption: Synthesis of 5-Bromo-1H-benzo[d]oxazin-2(4H)-one.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₆BrNO₂ |
| Molecular Weight | 228.04 g/mol |
| CAS Number | 861106-93-6[7][8] |
| Appearance | Solid |
| Storage Conditions | 2-8°C, under inert gas, protected from light |
Applications in Drug Discovery and Medicinal Chemistry
The primary utility of 5-Bromo-1H-benzo[d]oxazin-2(4H)-one lies in its role as a versatile intermediate for the synthesis of novel bioactive molecules. The presence of the bromine atom at the 5-position is of key strategic importance for several reasons:
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A Handle for Cross-Coupling Reactions: The bromo-substituent serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of substituents at this position, including aryl, heteroaryl, alkyl, alkynyl, and amino groups. This capability is crucial for building molecular diversity and exploring the structure-activity relationships of a given pharmacophore.
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Modulation of Physicochemical Properties: The introduction of a bromine atom can influence the lipophilicity and electronic properties of the molecule, which can in turn affect its pharmacokinetic and pharmacodynamic profile.
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Vector for Further Functionalization: The aromatic ring can be further functionalized through reactions such as nitration or acylation, with the bromo-substituent potentially directing the regioselectivity of these transformations.
While specific drugs that are commercialized directly from this starting material are not prominently documented, the broader class of benzoxazinone derivatives has shown significant therapeutic potential. For instance, various substituted benzoxazinones have been investigated as PI3K/mTOR dual inhibitors for cancer therapy, CDK9 inhibitors for hematologic malignancies, and β2-adrenoceptor agonists for respiratory diseases.[9][10][11] The 5-bromo-substituted benzoxazinone provides a key starting point for the synthesis of libraries of compounds to be screened for such activities.
Diagram of Medicinal Chemistry Applications
Caption: Role as a scaffold in medicinal chemistry.
Conclusion
5-Bromo-1H-benzo[d]oxazin-2(4H)-one stands as a testament to the importance of versatile building blocks in modern drug discovery. While its own history may be one of quiet emergence from the annals of synthetic organic chemistry, its value to the medicinal chemist is significant. The strategic placement of a bromine atom on the robust benzoxazinone scaffold provides a powerful tool for the generation of molecular diversity. As the quest for novel therapeutics continues, the demand for such well-designed, functionalized intermediates will undoubtedly grow, ensuring that 5-Bromo-1H-benzo[d]oxazin-2(4H)-one remains a relevant and valuable compound in the arsenal of drug development professionals.
References
-
Hoover, J. M., & Stahl, S. S. (2013). Air Oxidation of Primary Alcohols Catalyzed by Copper(I)/TEMPO. Preparation of 2-Amino-5-bromobenzaldehyde. Organic Syntheses, 90, 240-250. Link
-
MySkinRecipes. (n.d.). 5-Bromo-1H-benzo[d][6][7]oxazin-2(4H)-one. Retrieved February 15, 2026, from [Link]
-
Reagentia. (n.d.). 5-Bromo-1,4-Dihydro-2H-Benzo[D][6][7]Oxazin-2-One. Retrieved February 15, 2026, from [Link]
-
Jongcharoenkamol, J., Saewa, R., Intasri, A., Kerdphon, S., & et al. (2020). Commercial Copper-Catalyzed Aerobic Oxidative Synthesis of 4H-3,1-Benzoxazine and Their Effects on Anti-Inflammatory Genes Expression. ResearchGate. Link
-
Al-Rawi, J. M. A., & Dawood, M. A. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(7), 553-560. Link
-
Al-Tel, T. H. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. MDPI. Link
-
Zhao, L., et al. (2019). Discovery of 4-phenyl-2H-benzo[b][6][8]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 178, 667-686. Link
-
Chen, Y., et al. (2022). Discovery of 2H-benzo[b][6][8]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies. European Journal of Medicinal Chemistry, 238, 114461. Link
-
Asif, M. (2015). A review on medicinal importance of benzisoxazole. MedChemComm, 6(5), 755-777. Link
-
Li, J., et al. (2024). Discovery and Identification of Novel 5-Hydroxy-4 H-benzo[6][8]oxazin-3-one Derivatives as Potent β2-Adrenoceptor Agonists through Structure-Based Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 67(4), 2986-3003. Link
-
Various Authors. (2022). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Current Medicinal Chemistry, 29(29), 4887-4907. Link
Sources
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. labfind.co.kr [labfind.co.kr]
- 8. 5-Bromo-1,4-Dihydro-2H-Benzo[D][1,3]Oxazin-2-One (1 x 5 g) | Reagentia [reagentia.eu]
- 9. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Identification of Novel 5-Hydroxy-4 H-benzo[1,4]oxazin-3-one Derivatives as Potent β2-Adrenoceptor Agonists through Structure-Based Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
